molecular formula C5H5N2NaO2 B2679780 Sodium;4-formyl-2-methylpyrazol-3-olate CAS No. 2490401-67-5

Sodium;4-formyl-2-methylpyrazol-3-olate

Cat. No.: B2679780
CAS No.: 2490401-67-5
M. Wt: 148.097
InChI Key: JGIIIJPDQDYEGV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium;4-formyl-2-methylpyrazol-3-olate: is a chemical compound with the molecular formula C5H5N2NaO2 and a molecular weight of 148.097 . It belongs to the class of pyrazole derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium;4-formyl-2-methylpyrazol-3-olate typically involves the reaction of appropriate precursors under controlled conditions. One common method is the Vilsmeier-Haack reaction, which is used to introduce the formyl group into the pyrazole ring . The reaction conditions often involve the use of reagents such as phosphorus oxychloride and dimethylformamide.

Industrial Production Methods: Industrial production of This compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium;4-formyl-2-methylpyrazol-3-olate can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The methyl group on the pyrazole ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Formation of 4-carboxy-2-methylpyrazol-3-olate.

    Reduction: Formation of 4-hydroxymethyl-2-methylpyrazol-3-olate.

    Substitution: Formation of various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: Sodium;4-formyl-2-methylpyrazol-3-olate is used as a building block in the synthesis of more complex pyrazole derivatives. It serves as an intermediate in the preparation of various heterocyclic compounds .

Biology: In biological research, This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties .

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, This compound is used in the production of specialty chemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of Sodium;4-formyl-2-methylpyrazol-3-olate involves its interaction with specific molecular targets and pathways. The formyl group and the pyrazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 4-formylpyrazole
  • 2-methylpyrazole
  • 3-hydroxy-4-methylpyrazole

Comparison: Sodium;4-formyl-2-methylpyrazol-3-olate is unique due to the presence of both the formyl and methyl groups on the pyrazole ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications .

Properties

IUPAC Name

sodium;4-formyl-2-methylpyrazol-3-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2.Na/c1-7-5(9)4(3-8)2-6-7;/h2-3,9H,1H3;/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIIIJPDQDYEGV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N2NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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